molecular formula C20H26N2O4 B2871768 4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid CAS No. 1042693-42-4

4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid

Cat. No. B2871768
M. Wt: 358.438
InChI Key: XFQWAHDMNOHROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid, also known as ACED or ACEA, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of non-cannabinoid compounds that interact with the cannabinoid receptors in the body.

Scientific Research Applications

Synthesis and Chemical Properties

One study explored OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives , including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating OxymaPure's superiority in yield and purity compared to other methods. This research highlights the potential of such compounds in various synthetic and medicinal chemistry applications (El‐Faham et al., 2013).

Structural and Molecular Analysis

Another significant contribution to the field is the structural analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid , where the compound's structure was confirmed through IR, NMR, and X-ray diffraction studies. This work provided insights into the vibrational wavenumbers, molecular electrostatic potential, and the charge transfer within the molecule, essential for understanding its reactivity and potential applications in drug design and material science (Raju et al., 2015).

Bioactive Molecule Development

Research on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides unveiled compounds synthesized from 4-(1H-indol-3-yl)butanoic acid. These molecules exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents in drug design programs targeting specific enzymatic pathways. This study showcases the application of derivatives of 4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid in developing bioactive molecules with specific enzyme inhibition properties (Nazir et al., 2018).

Enzymatic Derivatization

A study on laccase-induced derivatization of unprotected amino acid L-tryptophan by coupling with p-hydroquinone 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide highlighted an enzymatic approach to derivatize amino acids. The derivatization resulted in a quinoid compound demonstrating that laccase-catalyzed C–N-coupling can occur on the amino group of the aliphatic side chain. This research points to innovative methods for modifying amino acids and related compounds, potentially opening new pathways for producing bioactive derivatives or novel materials (Manda et al., 2006).

properties

IUPAC Name

4-(4-acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-14(23)16-7-9-17(10-8-16)22-19(24)13-18(20(25)26)21-12-11-15-5-3-2-4-6-15/h5,7-10,18,21H,2-4,6,11-13H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQWAHDMNOHROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid

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